molecular formula C14H11ClN2O B13681404 2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13681404
M. Wt: 258.70 g/mol
InChI Key: NPZDTXKRFKFTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-14-4-2-3-13-16-12(9-17(13)14)10-5-7-11(15)8-6-10/h2-9H,1H3

InChI Key

NPZDTXKRFKFTNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.